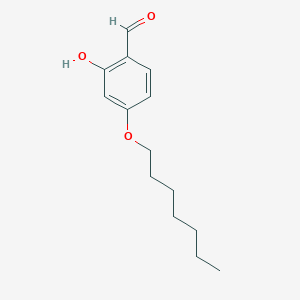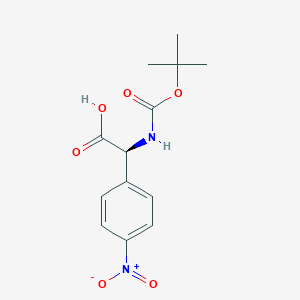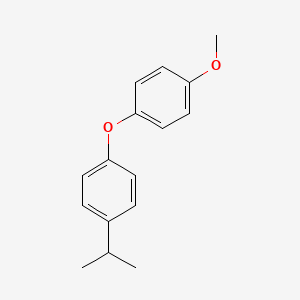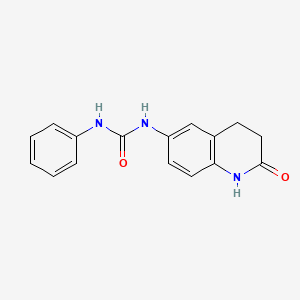
1,1,1-Triphenyl-N-(triphenylsilyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Triphenyl-N-(triphenylsilyl)silanamine: is a chemical compound with the molecular formula C36H31NSi2 and a molecular weight of 533.80904 g/mol It is known for its unique structure, which includes both silicon and nitrogen atoms bonded to phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triphenyl-N-(triphenylsilyl)silanamine typically involves the reaction of triphenylsilanol with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Triphenyl-N-(triphenylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanamine compounds .
Scientific Research Applications
1,1,1-Triphenyl-N-(triphenylsilyl)silanamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also employed in studies of silicon-nitrogen bond formation and reactivity.
Biology: Investigated for its potential use in biological systems, particularly in the development of silicon-based biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1-Triphenyl-N-(triphenylsilyl)silanamine involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilanol: A related compound with a hydroxyl group instead of an amine group.
Triphenylsilane: A simpler compound with only silicon and phenyl groups.
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine: A compound with a similar structure but different substituents.
Uniqueness
1,1,1-Triphenyl-N-(triphenylsilyl)silanamine is unique due to its combination of silicon and nitrogen atoms bonded to phenyl groups. This structure imparts distinctive chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
4158-64-9 |
|---|---|
Molecular Formula |
C36H31NSi2 |
Molecular Weight |
533.8 g/mol |
IUPAC Name |
[diphenyl-(triphenylsilylamino)silyl]benzene |
InChI |
InChI=1S/C36H31NSi2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37H |
InChI Key |
TWSOFXCPBRATKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)

![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)


![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)

